5-Benzylamino-1,3-dimethylpyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-8-12(15(2)14-10)13-9-11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
InChI Key |
UMKBLHTZCBNYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
The Pyrazole Heterocyclic Scaffold: an Evolving Mainstay of Organic Chemistry
The pyrazole (B372694) ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a subject of extensive study for over a century. nih.govnih.gov Its enduring significance stems from its presence in a vast array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govresearchgate.net The unique arrangement of its nitrogen atoms—one acidic, pyrrole-like and the other basic, pyridine-like—imparts amphoteric properties and a rich reactivity profile that has been harnessed by organic chemists for decades. beilstein-journals.orgresearchgate.net
Historically, the synthesis of the pyrazole ring, notably through methods like the Knorr pyrazole synthesis from β-dicarbonyl compounds and hydrazines, opened the door to a vast chemical space. nih.gov This accessibility has allowed for the development of a multitude of pyrazole derivatives with diverse applications, ranging from agrochemicals to pharmaceuticals. researchgate.net In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its ability to bind to various biological targets. This has led to its incorporation into numerous approved drugs with anti-inflammatory, analgesic, antipsychotic, and anticancer properties. nih.govsigmaaldrich.com The continuous evolution of synthetic methodologies and the persistent discovery of new biological roles ensure that the pyrazole scaffold remains a focal point of chemical research. sigmaaldrich.com
Structural Contextualization of Substituted Pyrazoles
The properties and reactivity of a pyrazole (B372694) are heavily influenced by the nature and position of its substituents. The general structure of a pyrazole allows for substitution at three carbon atoms (C3, C4, and C5) and one or both nitrogen atoms (N1). The specific substitution pattern dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
A key structural feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. beilstein-journals.orgnih.gov This equilibrium can be influenced by the electronic nature of the substituents on the carbon atoms. For instance, electron-donating groups can modulate the basicity of the pyrazole ring. beilstein-journals.orgresearchgate.net When the N1 position is substituted, as in the case of 5-Benzylamino-1,3-dimethylpyrazole, the tautomerism is fixed, which simplifies its chemical behavior and allows for more predictable interactions with biological targets.
Derivatives such as 5-aminopyrazoles are particularly important synthetic precursors. The amino group can act as a nucleophile, enabling the construction of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. nih.govbeilstein-journals.orgnih.gov The substitution at the N1 and C3 positions with methyl groups, as seen in the title compound, provides steric bulk and modulates the electronic environment of the ring.
Rationale for Advanced Academic and Research Inquiry into 5 Benzylamino 1,3 Dimethylpyrazole
Fundamental Approaches to Pyrazole Core Construction
The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established field in organic chemistry. Several robust methods are employed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Systems
The most classical and widely utilized method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. nih.govnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Variations of this method include the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines via a Michael addition followed by cyclization and oxidation. nih.gov The choice of substituted hydrazine (e.g., methylhydrazine) and unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, a challenge that often requires careful control of reaction conditions or the use of specific activating groups to direct the cyclization. nih.govnih.gov
1,3-Dipolar Cycloaddition Strategies
A powerful alternative for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govuni.lu This method involves the reaction of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne). nih.govmdpi.com
When alkynes are used as dipolarophiles, the reaction directly yields the aromatic pyrazole ring. The use of in-situ generated diazo compounds, often from N-tosylhydrazones, provides a safe and efficient route to a wide array of substituted pyrazoles. researchgate.net This strategy can offer high regioselectivity, which is a significant advantage over some cyclocondensation methods. mdpi.com
Multicomponent Reaction Protocols
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.gov
These protocols often combine elements of other methods. For instance, a three-component reaction might involve an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine. nih.govsigmaaldrich.com These reactants can assemble in a domino sequence of Knoevenagel condensation, Michael addition, and cyclization to rapidly generate highly functionalized pyrazoles. beilstein-journals.orgsigmaaldrich.com The versatility of MCRs allows for the creation of diverse pyrazole libraries by simply varying the starting components. nih.gov
Specific Synthetic Pathways to this compound
The synthesis of the target compound, this compound, requires a two-stage strategic approach: first, the construction of a suitably substituted pyrazole precursor, and second, the introduction of the benzylamino group.
Preparation and Derivatization of Key Precursor Molecules (e.g., 5-amino-1,3-dimethylpyrazole)
The most logical and strategic precursor for the target molecule is 5-amino-1,3-dimethylpyrazole . This compound provides a nucleophilic amino group at the C5 position, which is ideal for subsequent elaboration. The synthesis of 5-aminopyrazoles is typically achieved through the cyclocondensation of β-ketonitriles with hydrazine derivatives. beilstein-journals.org
For the specific synthesis of 5-amino-1,3-dimethylpyrazole, the reaction would involve the condensation of acetoacetonitrile (3-oxobutanenitrile) with methylhydrazine. The reaction proceeds via nucleophilic attack of the methylhydrazine on the ketone carbonyl, followed by cyclization onto the nitrile group to form the 5-aminopyrazole ring system. This precursor is a stable, crystalline solid and is commercially available. sigmaaldrich.com
| Property | Value |
|---|---|
| Compound Name | 5-amino-1,3-dimethylpyrazole |
| CAS Number | 3524-32-1 |
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 65-69 °C |
Amination and Coupling Reactions for Benzylamino Moiety Incorporation
With the key precursor, 5-amino-1,3-dimethylpyrazole, in hand, the final step is the introduction of the benzyl (B1604629) group onto the C5-amino nitrogen. Several standard organic reactions are suitable for this transformation.
One common method is N-alkylation . This involves reacting 5-amino-1,3-dimethylpyrazole with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. mdpi.com The base deprotonates the amino group, increasing its nucleophilicity and facilitating the SN2 reaction with the benzyl halide to form the desired C-N bond.
Another powerful technique is reductive amination . This two-step, one-pot process involves the initial reaction of 5-amino-1,3-dimethylpyrazole with benzaldehyde (B42025) to form an intermediate imine (Schiff base). This imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the final this compound. This method is often preferred due to its high selectivity and avoidance of over-alkylation, which can be a side reaction in direct N-alkylation.
Methodological Innovations in Pyrazole Synthesis
Recent advancements in synthetic chemistry have introduced powerful techniques that accelerate reaction rates, improve yields, and often reduce environmental impact compared to conventional heating methods. These innovations are particularly relevant for the construction of complex heterocyclic systems like substituted pyrazoles.
Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery and medicinal chemistry. rsc.org By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to mere minutes. benthamdirect.comtandfonline.com This technique frequently results in higher product yields and purities by minimizing the formation of side products. benthamdirect.comnih.gov
The synthesis of 5-aminopyrazole derivatives, the core scaffold of the target compound, has been shown to benefit significantly from microwave assistance. For instance, 5-aminopyrazol-4-yl ketones are prepared efficiently using microwave dielectric heating for the heterocyclocondensation step with a hydrazine. nih.gov Similarly, multicomponent reactions to form fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, demonstrate superior yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.govbeilstein-journals.org In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green chemistry profile. tandfonline.combeilstein-journals.org
Research by Buriol et al. compared conventional heating, ultrasound, and microwave irradiation for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from 5-aminopyrazoles. nih.gov The study found that microwave irradiation was as effective as ultrasound, providing better yields and significantly shorter reaction times than traditional heating methods. nih.gov This body of evidence suggests that the final step in synthesizing this compound—the benzylation of a 5-amino-1,3-dimethylpyrazole precursor—or the initial cyclization could be substantially optimized using microwave technology.
| Precursor(s) | Product Type | Method | Reaction Time | Yield | Reference(s) |
| β-ketonitriles, Hydrazine | 5-Aminopyrazol-4-yl ketones | Microwave | Rapid | Efficient | nih.gov |
| 5-Aminopyrazoles, β-Enaminones | 7-Aryl substituted pyrazolo[1,5-a]pyrimidines | Microwave (solvent-free) | Not specified | High | mdpi.com |
| 5-Aminopyrazoles, Isatin, 3-Oxo-3-phenylpropanenitriles | Spiropyrazolo[3,4-b]pyridines | Microwave | 20 minutes | High | nih.govbeilstein-journals.org |
| 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | Pyrazolo[3,4-b]pyridines | Microwave (solvent-free) | Not specified | High | beilstein-journals.org |
| 5-Aminopyrazole, 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Pyrazolo[1,5-a]pyrimidines | Microwave | Shorter than conventional | High | nih.gov |
| Ethyl acetoacetate (B1235776), Hydrazine hydrate, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | Microwave | 2-2.5 hours | Good | nih.gov |
Alongside microwave chemistry, ultrasound irradiation and mechanochemistry represent other significant methodological advancements in green synthetic chemistry. rsc.org Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity, often leading to improved yields and shorter reaction times under milder conditions. rsc.orgnih.gov This technique is particularly valuable for processes requiring gentle heating or for promoting reactions in heterogeneous systems. benthamdirect.com A simple, catalyst-free, one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water, avoiding the need for traditional purification steps and yielding highly selective conversion with no byproducts. nih.gov The synthesis of pyrazoline and isoxazoline (B3343090) derivatives has also been efficiently achieved using ultrasound, demonstrating its broad applicability. nih.gov
Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a distinct advantage in sustainability by often eliminating the need for solvents entirely. rsc.orgresearchgate.net This solvent-free approach is highly efficient and can prevent the formation of byproducts that might occur in solution-phase chemistry. rsc.org The synthesis of pyrano[2,3-c]pyrazoles and the chlorination of pyrazoles have been successfully demonstrated using mechanochemical methods, highlighting the potential for this technique to create complex molecules in an environmentally friendly manner. researchgate.netrsc.org While less common than microwave or ultrasound methods for pyrazole synthesis, mechanochemistry's benefits in terms of reduced waste and energy consumption make it a compelling alternative. rsc.org
| Technique | General Advantages | Application to Pyrazole Synthesis | Reference(s) |
| Ultrasound | Shorter reaction times, milder conditions, green (often aqueous media) | Catalyst-free, one-pot synthesis of pyrazoles in water; synthesis of pyrazolines and isoxazolines. | rsc.orgnih.govnih.gov |
| Mechanochemistry | Solvent-free, high efficiency, reduced waste, energy efficient | Synthesis of pyrano[2,3-c]pyrazoles; chlorination of pyrazoles. | rsc.orgresearchgate.netrsc.org |
Regiochemical Control and Stereochemical Considerations in Synthesis
The synthesis of polysubstituted pyrazoles, such as this compound, necessitates precise control over the placement of substituents on the heterocyclic ring, a challenge known as regiochemical control. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can produce a mixture of two regioisomers if both reactants are unsymmetrical. mdpi.com For the target molecule, the key is the unambiguous synthesis of the 1,3-dimethyl-5-amino isomer.
Achieving regioselectivity often depends on the strategic choice of starting materials and reaction conditions. The reaction of a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical β-dicarbonyl precursor can be directed by the differential reactivity of the carbonyl groups. One approach involves a one-pot, three-component reaction of an active methylene reagent, phenylisothiocyanate, and a substituted hydrazine. nih.gov In this method, the choice of the substituted hydrazine (methylhydrazine or benzylhydrazine) was shown to selectively yield the N1-substituted pyrazole derivative, demonstrating high regiochemical control. nih.gov
Another powerful strategy to overcome regioselectivity challenges is "strategic atom replacement," where N-alkyl pyrazoles are synthesized from isothiazoles via a 1,2,3-thiadiazine-S-oxide intermediate. nih.gov This approach circumvents the typical issues of differentiating between similar starting materials in traditional condensation reactions, allowing for the creation of isomerically pure products. nih.gov Furthermore, the use of specific catalysts or modifying the electronic properties of the starting materials can effectively steer the reaction towards a single regioisomer. organic-chemistry.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature by condensing 1,3-diketones with arylhydrazines in N,N-dimethylacetamide. mdpi.com
Stereochemical considerations are generally minimal for the aromatic pyrazole ring itself. However, if any substituents attached to the ring contain chiral centers, their stereochemistry must be considered. In the case of this compound, the molecule is achiral, so stereochemical issues are not a primary concern for the final structure.
| Challenge | Synthetic Strategy | Example/Outcome | Reference(s) |
| Regioisomerism | Condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles. | mdpi.com |
| Regioisomerism | One-pot condensation of active methylene reagent, isothiocyanate, and substituted hydrazine | Selective formation of the N1-substituted pyrazole isomer. | nih.gov |
| Regioisomerism | Strategic Atom Replacement | Synthesis of isomerically pure N-alkyl pyrazoles from isothiazoles. | nih.gov |
| Regioisomerism | Base-mediated cycloaddition of 2-alkynyl-1,3-dithianes and sydnones | Leads to regioselective formation of pyrazole derivatives. | acs.org |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
The pyrazole ring, while aromatic, exhibits a different reactivity towards electrophiles compared to benzene (B151609). The presence of two nitrogen atoms deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing and influencing the rate of these reactions.
In this compound, the pyrazole ring has two potential sites for electrophilic attack: the C4 position. The amino group at C5 is a powerful activating group and would strongly direct incoming electrophiles to the C4 position. The methyl group at C3 provides some additional activation. The N1-methyl group prevents the pyrazole from acting as an N-H acid.
Kinetic studies on related compounds like 1,3,5-trimethylpyrazole (B15565) show that electrophilic substitution, such as nitration and hydrogen exchange, occurs at the 4-position. rsc.org For this compound, the strong electron-donating nature of the amino group would make the C4 position highly nucleophilic and thus the primary site of electrophilic attack. pharmaguideline.comresearchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reactant | Predicted Product | Position of Substitution |
| Nitrating Mixture (HNO₃/H₂SO₄) | 4-Nitro-5-benzylamino-1,3-dimethylpyrazole | C4 |
| Bromine (Br₂) in Acetic Acid | 4-Bromo-5-benzylamino-1,3-dimethylpyrazole | C4 |
| Acyl Chloride/Lewis Acid (Friedel-Crafts Acylation) | 4-Acyl-5-benzylamino-1,3-dimethylpyrazole | C4 |
| Sulfonating Mixture (SO₃/H₂SO₄) | This compound-4-sulfonic acid | C4 |
Reactions Involving the Amino and Benzyl Moieties
The exocyclic amino and benzyl groups are also key sites for chemical transformations.
The secondary amine of the benzylamino group can undergo a variety of reactions. It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. sciencemadness.org For instance, reaction with acetyl chloride would yield N-acetyl-N-benzyl-1,3-dimethyl-5-aminopyrazole. Alkylation of this secondary amine is also possible, though it may be sterically hindered.
The benzyl group itself can be subject to reactions. For example, catalytic hydrogenation could potentially lead to debenzylation, yielding 5-amino-1,3-dimethylpyrazole. Conversely, the benzylic C-H bonds are susceptible to oxidation under certain conditions. The benzylamine (B48309) moiety can participate in reactions such as the formation of N-benzylidenebenzylamine in the presence of certain reagents. mdpi.comcdnsciencepub.com
Nucleophilic Reactivity and Derivatization Strategies
5-Aminopyrazoles are known to be polyfunctional compounds with multiple nucleophilic sites. nih.gov In this compound, the potential nucleophilic centers are the exocyclic amino group, the N2 "pyridine-like" nitrogen of the pyrazole ring, and the C4 carbon. mdpi.compublish.csiro.au The relative reactivity of these sites depends on the reaction conditions and the nature of the electrophile.
The exocyclic amino group is generally the most nucleophilic site and will readily react with a variety of electrophiles. nih.gov This reactivity can be harnessed for various derivatization strategies. For example, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds are well-documented for the synthesis of fused heterocyclic systems like pyrazolopyridines. publish.csiro.au In a similar fashion, this compound could be employed in such reactions to generate complex molecular architectures.
Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgrsc.org These reactions typically involve the coupling of a (pseudo)halogenated pyrazole with a variety of coupling partners.
To apply these methods to this compound, it would first need to be halogenated, most likely at the C4 position as discussed in the electrophilic substitution section. The resulting 4-halo-5-benzylamino-1,3-dimethylpyrazole could then participate in various cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-benzylamino-1,3-dimethylpyrazole
| Reaction Type | Coupling Partner | Catalyst (Example) | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-5-benzylamino-1,3-dimethylpyrazole |
| Heck Coupling | Alkene | Pd(OAc)₂ | 4-Alkenyl-5-benzylamino-1,3-dimethylpyrazole |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 4-Alkynyl-5-benzylamino-1,3-dimethylpyrazole |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/ligand | 4-Amino-5-benzylamino-1,3-dimethylpyrazole |
Furthermore, direct C-H functionalization of pyrazoles is an emerging area that bypasses the need for pre-functionalization. researchgate.netrsc.orgrsc.org The N2 nitrogen of the pyrazole ring can act as a directing group to facilitate C-H activation at the C5 position. However, in the target molecule, the C5 position is already substituted. The directing effect might then favor C-H activation at the C4 position, or potentially at the ortho positions of the benzyl ring.
Exploration of Ring Expansion and Contraction Pathways
Ring expansion and contraction reactions of heterocyclic compounds can lead to novel molecular scaffolds. While specific examples for this compound are not reported, general principles for pyrazoles can be considered.
Ring contraction of pyrazoles is not a common transformation. However, ring-opening of the pyrazole ring can occur under harsh conditions, such as treatment with a strong base, which can lead to deprotonation at C3 and subsequent ring cleavage. pharmaguideline.com
Ring expansion of pyrazoles is also a rare event. More commonly, pyrazole derivatives are synthesized from larger ring systems. For instance, some transformations of pyrazole nitrenes, generated in situ, have been shown to proceed through a ring-opening and recyclization cascade, leading to rearranged products. mdpi.com It is conceivable that under specific photochemical or thermal conditions, rearrangements involving the pyrazole core of this compound could be induced.
This compound is a molecule with a rich and varied potential for chemical transformations. Its reactivity is governed by the interplay of its three key structural components: the electron-rich, yet deactivated, pyrazole ring, the highly nucleophilic exocyclic amino group, and the reactive benzyl moiety. While direct experimental data for this specific compound is scarce, a comprehensive understanding of the reactivity of related aminopyrazoles, dimethylpyrazoles, and benzylamines allows for a predictive framework for its chemical behavior. This framework highlights opportunities for selective functionalization at the C4 position of the pyrazole ring, derivatization of the amino group, and participation in modern metal-catalyzed cross-coupling reactions, paving the way for the synthesis of novel and potentially valuable molecules.
Spectroscopic and Crystallographic Elucidation of 5 Benzylamino 1,3 Dimethylpyrazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of 5-Benzylamino-1,3-dimethylpyrazole would be expected to show distinct signals for each unique proton environment. The benzyl (B1604629) group would exhibit signals in the aromatic region (typically δ 7.0-7.5 ppm) for the five phenyl protons and a characteristic signal for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen. The pyrazole (B372694) ring would show a signal for the lone proton at the C4 position. The two methyl groups at the N1 and C3 positions would each produce a singlet, likely at different chemical shifts due to their distinct electronic environments. The N-H proton of the amino group would appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the carbons of the pyrazole ring, the two methyl groups, and the carbons of the benzyl group (both the aromatic ring and the methylene carbon). The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern.
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the protons on the benzyl aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, showing correlations between the methylene protons of the benzyl group and the C5 carbon of the pyrazole ring, confirming the connectivity of the benzylamino group.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. A high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₂H₁₅N₃). The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the benzyl group or fragments corresponding to the pyrazole ring, which would further support the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy : An IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine (typically in the 3300-3500 cm⁻¹ region). Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic and pyrazole rings, and N-H bending vibrations.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated pyrazole system and the benzene (B151609) ring would result in characteristic absorption bands in the UV region. Fluorescence spectroscopy would determine if the molecule emits light after absorption of UV radiation and would characterize its emission properties. The fluorescence quantum yield and lifetime would be key parameters to be determined.
X-ray Single Crystal Diffraction for Solid-State Molecular Architecture
Detailed information on the crystal system, space group, and unit cell dimensions for this compound is not currently available.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Specific, experimentally determined intramolecular distances and angles for this compound have not been reported. Data tables for these parameters cannot be generated without a published crystal structure.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the supramolecular assembly, including potential hydrogen bonds involving the amino group and π-π stacking interactions between the pyrazole and benzyl rings, is contingent upon the determination of the crystal structure. Without this data, a description of the intermolecular forces governing the crystal packing remains speculative.
Conformational Analysis in the Crystalline State
The specific conformation adopted by the this compound molecule in the solid state, including the torsion angles that define the orientation of the benzyl group relative to the pyrazole ring, is unknown in the absence of crystallographic data.
Further research, involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction, is required to provide the data necessary for a complete structural characterization.
Computational Chemistry and Molecular Modeling of 5 Benzylamino 1,3 Dimethylpyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), represent a cornerstone for investigating the intrinsic properties of a molecule. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular structures and energies. Ab initio methods, while more computationally intensive, can also provide highly accurate data. For 5-Benzylamino-1,3-dimethylpyrazole, these calculations would offer fundamental insights into its stability and reactivity.
Geometry Optimization and Energy Minimization
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable conformation.
While specific optimized geometry parameters for this compound are not available in published literature, a theoretical study on related pyrazole (B372694) derivatives using the B3LYP/6-311++G(d,p) level of theory has been reported to provide reliable geometric parameters that correlate well with experimental data. derpharmachemica.com A similar approach for this compound would be expected to yield a highly accurate prediction of its structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
As no experimental or calculated data for this compound is currently available, this table is a representation of the type of data that would be generated from a geometry optimization calculation. The values are not real.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 (pyrazole) | e.g., 1.35 Å |
| Bond Length | C5-N (amino) | e.g., 1.38 Å |
| Bond Length | N-C (benzyl) | e.g., 1.45 Å |
| Bond Angle | C3-N2-N1 (pyrazole) | e.g., 112° |
| Dihedral Angle | C4-C5-N-C (benzyl) | e.g., 120° |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
For this compound, a DFT calculation would map the distribution and energies of its molecular orbitals. Although specific calculations for this compound have not been published, studies on other pyrazole derivatives have utilized DFT to determine their HOMO-LUMO gaps and understand their electronic behavior. derpharmachemica.com For instance, a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole investigated these parameters to assess the molecule's electronic properties. derpharmachemica.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
In a hypothetical MEP analysis of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrazole ring and the amino group, indicating their potential role as sites for electrophilic attack. Conversely, positive potential regions (colored blue) would likely be found around the hydrogen atoms. Such an analysis would be instrumental in understanding the molecule's intermolecular interactions. The MEP surface is a powerful descriptor for evaluating the active sites for electrophilic and nucleophilic attack in a molecule. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted as stabilizing intramolecular interactions. This analysis helps to understand hyperconjugative effects and the nature of the chemical bonds.
For this compound, NBO analysis would quantify the strength of the bonds and the interactions between the pyrazole ring, the amino linker, and the benzyl (B1604629) group. For example, it could reveal the extent of electron delocalization from the nitrogen lone pairs into the aromatic systems. NBO analysis on related heterocyclic systems has been used to understand in detail the intramolecular hyperconjugative interactions. malayajournal.org
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure and assign its vibrational modes.
A DFT study on pyrazole and 3,5-dimethylpyrazole (B48361), for instance, successfully calculated the vibrational frequencies and found them to be in good agreement with experimental FTIR and FT-Raman spectra. nih.gov A similar computational approach for this compound would allow for a detailed assignment of its vibrational spectrum, aiding in its experimental characterization.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
This table illustrates the type of data that would be obtained from a vibrational frequency calculation. As no such data for this compound is available, the values and assignments are for representative purposes only.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | e.g., 3450 |
| C-H Stretch (Aromatic) | e.g., 3100-3000 |
| C-H Stretch (Methyl) | e.g., 2950-2850 |
| C=N Stretch (Pyrazole) | e.g., 1600 |
| C=C Stretch (Aromatic) | e.g., 1580-1450 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations typically focus on a single, energy-minimized structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations provide a means to explore this conformational landscape by simulating the movement of atoms and molecules over time.
For a flexible molecule like this compound, with its rotatable bonds connecting the benzyl group and the pyrazole moiety, MD simulations would be invaluable. These simulations could reveal the preferred orientations of the different parts of the molecule, the energy barriers between different conformations, and how the molecule's shape might change in different environments, such as in a solvent or interacting with a biological target. While MD simulations have been used to study the behavior of pyrazole-containing compounds, mdpi.com specific simulations for this compound have not yet been reported.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. For pyrazole derivatives, including scaffolds related to this compound, QSAR models have been instrumental in understanding the structural requirements for various biological targets. nih.govnih.gov These studies generally involve the generation of molecular descriptors, the development of a statistically robust model, and its validation. researchgate.net
In a generalized QSAR/QSPR study of this compound analogs, a set of derivatives would be synthesized or computationally generated. For each molecule, various descriptors would be calculated, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. These descriptors quantify the physicochemical properties of the molecules. biointerfaceresearch.com
Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then employed to build a mathematical model. biointerfaceresearch.com For instance, a 2D-QSAR model for pyrazole derivatives acting as Epidermal Growth Factor Receptor (EGFR) inhibitors showed a high correlation coefficient (R²train = 0.9816) and cross-validated R² (Q² = 0.9668), indicating a reliable and predictive model. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.govresearchgate.net These methods generate 3D grid-based descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.gov For pyrazole-containing inhibitors of monoamine oxidase A (MAO-A), CoMFA and CoMSIA models have helped to rationalize the structure-activity relationships and guide the design of more potent and selective compounds. nih.govresearchgate.net
The quality and predictive power of a QSAR model are assessed using several statistical metrics, which are presented in the table below.
| Statistical Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |
| R²pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
| CoMFA/CoMSIA Field Contributions | Indicate the relative importance of steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Varies by study |
This table presents generalized parameters and their typical thresholds for a robust QSAR model, based on studies of various pyrazole derivatives. researchgate.netnih.govnih.gov
The insights from these QSAR/QSPR models, such as the importance of specific functional groups or physicochemical properties at certain positions on the pyrazole scaffold, can guide the rational design of new this compound derivatives with desired properties, without directly predicting a specific biological activity. nih.gov
Computational Mechanistic Studies of this compound Reactions
Computational mechanistic studies utilize quantum chemical methods to investigate the reaction pathways, transition states, and intermediates involved in chemical transformations. Such studies provide detailed insights into reaction feasibility, regioselectivity, and stereoselectivity at the molecular level. cuny.eduresearchgate.net For reactions involving this compound, these computational tools can elucidate complex mechanisms, such as those in cyclocondensation or cross-coupling reactions.
A plausible area of investigation would be the mechanism of reactions starting from the related compound, 5-amino-1,3-dimethylpyrazole (B17969). For example, the cyclocondensation of 5-amino-1,3-dimethylpyrazole with reagents like ethyl acetoacetate (B1235776) to form pyrazolopyridone derivatives has been reported. sigmaaldrich.comsigmaaldrich.com A computational study of this reaction would typically involve Density Functional Theory (DFT) calculations to map out the potential energy surface.
The investigation would start by optimizing the geometries of the reactants (this compound and a reaction partner), intermediates, and products. Transition state (TS) structures connecting these minima on the potential energy surface would then be located. The energetic barriers (activation energies) calculated from the energy difference between the transition state and the reactants provide a quantitative measure of the reaction rate. superfri.org A plausible mechanistic pathway for a hypothetical reaction, such as an N-arylation or a condensation reaction, could be proposed based on these calculations.
For instance, in a study on the dimerization of 5-aminopyrazole, a reaction mechanism was proposed involving a single-electron transfer (SET) pathway with a Cu(II) catalyst, leading to the formation of nitrogen and carbon-centered radical intermediates. mdpi.com A similar computational approach could be applied to understand reactions of this compound. The table below outlines the typical steps and computational methods used in such a mechanistic study.
| Step in Mechanistic Study | Computational Method/Technique | Information Obtained |
| Geometry Optimization | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G**). nih.gov | Minimum energy structures of reactants, intermediates, and products. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization. | Geometry of the highest energy point along the reaction coordinate. |
| Frequency Calculation | Performed at the same level of theory as optimization. | Characterization of stationary points (minima have all real frequencies; TS has one imaginary frequency). Provides zero-point vibrational energy (ZPVE) corrections. |
| Intrinsic Reaction Coordinate (IRC) | Calculation to connect a transition state with its corresponding reactant and product. | Confirmation that the located TS correctly links the intended minima. |
| Solvent Effects | Polarizable Continuum Model (PCM) or other solvation models. | More accurate energies by accounting for the solvent environment. |
This table outlines a generalized workflow for computational mechanistic studies of reactions involving pyrazole derivatives. superfri.orgmdpi.comnih.gov
By analyzing the computed structures and energies, researchers can rationalize experimentally observed outcomes or predict the most likely reaction products. These computational studies are a powerful partner to experimental work, helping to refine reaction conditions and design new synthetic routes. cuny.edu
Advanced Research Applications of 5 Benzylamino 1,3 Dimethylpyrazole and Its Derivatives
Role as a Versatile Building Block in Complex Organic Synthesis
The utility of 5-aminopyrazole derivatives, such as 5-amino-1,3-dimethylpyrazole (B17969), as foundational building blocks is well-established in organic synthesis. sigmaaldrich.combeilstein-journals.org Their inherent reactivity allows for the construction of more complex, often polycyclic, heterocyclic systems. The amino group at the C5 position is a key functional handle, enabling a variety of chemical transformations.
One of the primary applications is in cyclocondensation reactions. For instance, 5-amino-1,3-dimethylpyrazole readily undergoes cyclocondensation with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) to yield pyrazolopyridine derivatives. sigmaaldrich.comsigmaaldrich.com This reaction provides a straightforward route to fused heterocyclic systems that are of significant interest in medicinal chemistry and material science.
Furthermore, the amino group can be acylated or transformed to create more elaborate structures. It can be used in the preparation of compounds like 5-benzamido-1,3-dimethylpyrazole or diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate. sigmaaldrich.comsigmaaldrich.com These transformations highlight the role of the aminopyrazole core as a scaffold upon which molecular complexity can be built. The synthesis of polysubstituted pyrazoles is often achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloaddition reactions, demonstrating the fundamental importance of the pyrazole (B372694) ring itself as a synthetic precursor. nih.gov The ability to selectively functionalize the pyrazole ring at its various positions (C3, C4, C5, and N1) further enhances its status as a versatile synthetic intermediate. mdpi.comchemicalbook.com
The following table summarizes examples of compounds synthesized using 5-amino-1,3-dimethylpyrazole as a starting material, illustrating its role as a versatile building block.
| Starting Material | Reagent | Synthesized Compound | Reference |
| 5-Amino-1,3-dimethylpyrazole | Ethyl acetoacetate | Tetrahydropyrazolopyridone derivatives | sigmaaldrich.comsigmaaldrich.com |
| 5-Amino-1,3-dimethylpyrazole | Benzoyl chloride (or similar) | 5-Benzamido-1,3-dimethylpyrazole | sigmaaldrich.comsigmaaldrich.com |
| 5-Amino-1,3-dimethylpyrazole | Diethyl ethoxymethylenemalonate | Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate | sigmaaldrich.comsigmaaldrich.com |
| 5-Amino-1,3-dimethylpyrazole | o-Phthalaldehydic acid | 5-Amino-1,3-dimethyl-4-phthalidylpyrazole | sigmaaldrich.comsigmaaldrich.com |
Application in Ligand Design for Coordination Chemistry and Catalysis
Pyrazole derivatives are exceptional ligands in coordination chemistry due to the presence of sp²-hybridized nitrogen atoms that act as excellent donors for metal ions. mdpi.comrsc.orgresearchgate.net The structural rigidity and electronic properties of the pyrazole ring can be fine-tuned through substitution, making derivatives of 5-benzylamino-1,3-dimethylpyrazole attractive candidates for creating bespoke ligands for catalysis.
The introduction of additional coordinating groups to the pyrazole scaffold allows for the design of polydentate ligands. These ligands can form stable complexes with a wide range of transition metals, including ruthenium, osmium, nickel, copper, and cadmium. nih.govnih.govrsc.org For example, ligands incorporating pyrazole units have been used to synthesize mononuclear coordination complexes such as [Cd(L)₂Cl₂] and Cu(L)₂(C₂H₅OH)₂₂, where L is a pyrazole-acetamide derivative. nih.gov
These metal complexes often exhibit significant catalytic activity. Nickel(II) complexes featuring bis(3,5-dimethylpyrazol-1-yl)methane ligands, upon activation with an organoaluminum compound like Et₂AlCl, are effective catalysts for the dimerization of ethylene, producing butenes with high activity and selectivity. rsc.org The catalytic performance can be further enhanced by additives such as triphenylphosphine, which can modify the structure and electronics of the active catalytic species. rsc.org Protic pyrazole complexes, where the N-H proton is present, are of particular interest. Coordination to a metal center increases the acidity of this proton, enabling the complex to participate in proton-responsive reactions and metal-ligand cooperative catalysis. nih.gov This has been exploited in reactions like the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov
The table below provides examples of pyrazole-based ligand systems and their applications in coordination chemistry and catalysis.
| Ligand Type | Metal Ion | Application | Reference |
| Bis(3,5-dimethylpyrazol-1-yl)methane | Nickel(II) | Ethylene dimerization | rsc.org |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II), Osmium(II) | Metal-ligand cooperative catalysis | nih.gov |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cadmium(II), Copper(II), Iron(III) | Formation of mononuclear complexes, antibacterial activity | nih.gov |
| Methylenebis(3,5-dimethylpyrazole) | Cobalt(II), Cadmium(II), Manganese(II), Copper(II) | Construction of coordination polymers | rsc.org |
Investigation in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined molecular assemblies. Pyrazole derivatives are excellent building blocks for supramolecular architectures due to their ability to act as both hydrogen bond donors (the N-H group in unsubstituted pyrazoles) and acceptors (the sp² nitrogen atom). nih.govrsc.org
The formation of hydrogen bonds between protonated pyrazoles and various anions can direct the assembly of extensive supramolecular frameworks. rsc.org These interactions are crucial in creating organized solid-state structures, including one- and two-dimensional networks. nih.gov For instance, in the crystal structures of metal complexes with pyrazole-acetamide ligands, various hydrogen bonding interactions (N-H···O, N-H···Cl) are responsible for assembling the individual complex units into higher-order supramolecular chains and sheets. nih.gov
Moreover, pyrazole-based structures can form cavities capable of encapsulating guest molecules, leading to host-guest systems. Research has shown that pyrazole-based salts can form architectures that include water or solvent molecules within their crystalline lattices. researchgate.net In some cases, the pyrazole units are part of a larger, cage-like metal-organic complex. For example, facial tris(pyrazole)rhenium(I) tricarbonyl complexes have been investigated as hosts for anions. The three N-H groups of the coordinated pyrazole ligands point into a common cavity, creating a hydrogen-bond-donating pocket that can bind anions like chloride. The binding of the guest molecule or anion can induce conformational changes in the host, highlighting the dynamic nature of these supramolecular systems.
Potential in Material Science Research (e.g., optical, electronic, or polymeric materials)
The unique electronic properties of the pyrazole ring make its derivatives promising candidates for applications in material science. mdpi.com The conjugated π-electron system of pyrazoles can give rise to interesting photophysical properties, including fluorescence, which is being explored for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. ias.ac.innih.gov
Optical and Electronic Materials: Pyrazole derivatives have been shown to exhibit efficient broadband photoluminescence, covering large portions of the visible spectrum. researchgate.net This makes them suitable for use as organic luminophores. When doped into a polymer matrix like poly(methyl methacrylate) (PMMA), these compounds can show amplified spontaneous emission, indicating their potential for lasing applications. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, can be tuned by adding electron-donating or electron-withdrawing groups to the pyrazole scaffold. researchgate.net This tunability is critical for designing materials for specific electronic applications, such as hole transport materials in solar cells. researchgate.net
Polymeric Materials: Incorporating pyrazole units into polymer chains can lead to materials with enhanced properties. Heterocyclic polyamides containing pyrazole rings exhibit high thermal stability, good mechanical strength, and solubility in many organic solvents. ias.ac.in The amide and pyrazole groups can increase intermolecular forces and conjugation, leading to improved material properties. ias.ac.in These pyrazole-containing polymers have also been investigated for their optical activities and sensing capabilities, for example, showing high sensitivity and selectivity towards specific anions like acetate. ias.ac.in
Other Materials: Research into pyrazole-based metal-organic frameworks (MOFs) has revealed multifunctional materials with both interesting magnetic and electrical properties. acs.org By incorporating sulfonic acid groups into a pyrazole-based MOF, materials with significant proton conductivity have been developed, suggesting potential applications in proton exchange membrane fuel cells (PEMFCs). acs.org Some of these MOFs also exhibit light-dependent conductivity, opening avenues for their use in optoelectronic devices. acs.org
The following table details some of the material properties investigated for pyrazole derivatives.
| Pyrazole Derivative Type | Property Investigated | Potential Application | Reference |
| Substituted Pyrazolines | Broadband Photoluminescence, Two-Photon Absorption | Lasing materials, Optical devices | researchgate.net |
| Pyrazole-containing Polyamides | Thermal Stability, Anion Sensing | High-performance polymers, Chemical sensors | ias.ac.in |
| Pyrazole-based MOFs | Electrical and Proton Conductivity, Magnetic Properties | Electronic devices, PEMFCs, Magnetic materials | acs.org |
| Fluorinated bis(pyrazoles) | Fluorescence, Dielectric Constant | Optical materials, Gas sensing | rsc.org |
Future Research Trajectories for 5 Benzylamino 1,3 Dimethylpyrazole
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 5-Benzylamino-1,3-dimethylpyrazole is poised for a paradigm shift towards green and sustainable chemistry. Current research on related pyrazole (B372694) compounds highlights a move away from conventional methods towards more environmentally benign and efficient processes. Future trajectories will likely focus on one-pot, multi-component reactions, which offer advantages like reduced solvent usage, shorter reaction times, and simplified purification. nih.gov
A key area of development will be the design and application of novel catalysts. For instance, research on the synthesis of 5-amino-pyrazole-4-carbonitriles has demonstrated the efficacy of recyclable magnetic nanoparticles (MNPs) as catalysts. nih.govresearchgate.netrsc.org These catalysts, such as Fe3O4@SiO2@vanillin@thioglycolic acid MNPs, facilitate reactions under mild, often solvent-free or aqueous conditions, and can be easily recovered and reused for multiple cycles without significant loss of activity. nih.govresearchgate.netrsc.org Similarly, nano catalysts like LDH@PTRMS@DCMBA@CuI, immobilized on layered double hydroxides, have shown excellent yields (85–93%) and short reaction times (15–27 minutes) in the synthesis of other pyrazole derivatives in water/ethanol solvent systems. nih.gov Adapting these catalytic systems for the synthesis of this compound could lead to significant improvements in efficiency and sustainability.
The principles of green chemistry will be central to these new pathways. This includes using non-toxic solvents, minimizing waste, and designing energy-efficient processes. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, presents another promising, solvent-free alternative. nih.gov
| Sustainable Approach | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product, which incorporates portions of all reactants. | Increased efficiency, reduced waste, simplified procedures, lower solvent consumption. | nih.govnih.gov |
| Novel Nanocatalysts | Utilizing catalysts like functionalized magnetic nanoparticles or layered double hydroxide-supported copper. | High yields, mild reaction conditions, excellent selectivity, and catalyst reusability. | nih.govnih.gov |
| Green Solvents | Employing environmentally friendly solvents such as water, ethanol, or solvent-free conditions. | Reduced environmental impact, lower toxicity, and improved safety. | nih.gov |
| Mechanochemistry | Performing reactions by grinding solid reactants, often without any solvent. | Eliminates solvent waste, can lead to shorter reaction times and novel product formation. | nih.gov |
Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic pathways for this compound, the integration of Process Analytical Technology (PAT) will be crucial. PAT allows for the real-time monitoring and control of chemical reactions, leading to improved understanding, efficiency, and safety. researchgate.netnih.govchemrxiv.org
Future research will involve the application of in-line and on-line spectroscopic techniques to track the synthesis of this compound as it happens. For example, in-line Fourier Transform Infrared (FT-IR) spectroscopy has been successfully used to investigate the synthesis mechanism of the related compound 4-amino-3,5-dimethyl pyrazole. rsc.org This technique can provide continuous data on the concentration of reactants, intermediates, and the final product.
A multi-faceted PAT approach, combining several techniques, offers a comprehensive view of the reaction. researchgate.netnih.gov A system for multistep continuous flow synthesis has been developed that integrates Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.netnih.govresearchgate.net Such a setup for the synthesis of this compound would enable precise, real-time quantification of all key chemical species, facilitating rapid optimization and robust process control. researchgate.netnih.gov
| Analytical Technique | Application in Synthesis Monitoring | Potential Benefits | Reference |
|---|---|---|---|
| In-line FT-IR Spectroscopy | Tracks changes in functional groups to monitor reactant consumption and product formation. | Provides real-time kinetic data and mechanistic insights. | rsc.org |
| Process NMR Spectroscopy | Offers detailed structural information to quantify multiple components in the reaction mixture simultaneously. | High specificity for identifying reactants, intermediates, and byproducts. | researchgate.netnih.gov |
| UV/Vis Spectroscopy | Monitors changes in chromophores to determine the concentration of specific species. Often coupled with chemometrics. | Can be highly sensitive for certain compounds; useful for tracking reaction progress. | researchgate.netnih.gov |
| Online UHPLC | Provides high-resolution separation and quantification of all components at different stages of the reaction. | Offers a definitive analysis of product purity and impurity profiles. | researchgate.netnih.gov |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Design
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design of new chemical entities and the optimization of reaction conditions. For this compound and its derivatives, these computational tools can accelerate the discovery process significantly.
Future research will likely involve the development of supervised machine learning models to predict the reaction yields and biological activities of novel pyrazole derivatives. nih.gov By training these models on existing datasets of pyrazole compounds, researchers can predict the outcomes of new, untested reactions, saving time and resources. nih.gov
An exciting advancement in this area is the use of interpretable ML algorithms, such as the PIXIE (Predictive Insights and Xplainability for Informed chemical space Exploration) heat-mapping algorithm. nih.gov This type of tool can visualize how specific molecular substructures influence a predicted property, such as reaction yield. nih.gov By applying such a model to this compound, chemists could rationally design derivatives with enhanced properties by identifying which parts of the molecule to modify. This data-driven approach moves beyond trial-and-error, enabling a more targeted exploration of chemical space to discover new bioactive compounds. nih.gov
| AI/ML Application | Description | Objective for this compound | Reference |
|---|---|---|---|
| Yield Prediction Models | Supervised ML algorithms trained on reaction data to predict the yield of a given transformation. | To optimize reaction conditions and select the most promising synthetic routes before lab work begins. | nih.gov |
| Predictive Activity Modeling | Quantitative Structure-Activity Relationship (QSAR) models built with ML to predict the biological activity of new compounds. | To guide the design of new derivatives with potentially enhanced therapeutic effects. | nih.gov |
| Interpretable Heat-Mapping | Algorithms like PIXIE that highlight the influence of molecular fragments on a predicted outcome. | To provide chemists with intuitive, visual feedback for rational molecular design and modification. | nih.gov |
Exploration of its Role in Emerging Fields of Chemical Research
The versatile pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. jocpr.comjocpr.commdpi.com A primary future trajectory for this compound will be its systematic exploration in various emerging fields of chemical and biomedical research.
In medicinal chemistry, future studies will likely focus on synthesizing a library of analogues of this compound and screening them for various biological activities. Given the known properties of the pyrazole nucleus, this compound could serve as a starting point for developing new therapeutic agents. jocpr.commdpi.com
Beyond pharmaceuticals, pyrazole derivatives are also used as intermediates in the dye industry. jocpr.com The chromophoric properties of this compound and its potential derivatives could be investigated for applications in materials science, such as the development of novel organic dyes for textiles, imaging, or electronic displays. Further research could also explore its potential as a ligand in coordination chemistry for the creation of new catalysts or functional materials.
| Emerging Field | Potential Role for this compound | Research Focus | Reference |
|---|---|---|---|
| Medicinal Chemistry | Serve as a scaffold for the development of new therapeutic agents. | Synthesis of derivatives and screening for antibacterial, antifungal, anti-inflammatory, and antitumor activities. | jocpr.commdpi.com |
| Materials Science | Act as a core structure for novel organic functional materials. | Investigation of chromophoric and fluorescent properties for use as dyes, sensors, or in organic electronics. | jocpr.com |
| Coordination Chemistry | Function as a ligand for creating new metal complexes. | Development of novel catalysts for organic synthesis or functional materials with unique magnetic or optical properties. |
Q & A
Q. What are the standard synthetic routes for preparing 5-Benzylamino-1,3-dimethylpyrazole?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or their equivalents. For example, 1,3-dimethylpyrazole derivatives can be synthesized via cyclization of diarylhydrazones with vicinal diols in the presence of ferric chloride and tert-butyl hydroperoxide (TBHP) . To introduce the benzylamino group, nucleophilic substitution or reductive amination may follow, using benzylamine under controlled pH and temperature. Reaction optimization (e.g., solvent polarity, catalyst selection) is critical to minimize byproducts like over-alkylated species .
| Reaction Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Cyclocondensation | Hydrazine derivatives, FeCl₃, TBHP | Regioselectivity control |
| Benzylation | Benzylamine, DMF, 60–80°C | pH adjustment (~8–9) |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | Monitoring via TLC |
Q. How is this compound characterized using spectroscopic methods?
Basic characterization includes:
- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~45–50 ppm for CH₂ in ¹³C) and pyrazole methyl groups (δ ~2.3–2.6 ppm) .
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ at m/z 216.1 for C₁₂H₁₅N₃) and purity (>95%) .
- FT-IR : Stretching vibrations for NH (~3300 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. What are the recommended storage conditions for this compound?
Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Desiccate to avoid hygroscopic decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Regioselective benzylation requires steric and electronic control. Computational tools (DFT) predict reactivity at N1 vs. N2 positions. For example, bulky substituents at the 1,3-positions direct benzylamine to the less hindered site. Experimental validation via NOESY NMR or X-ray crystallography resolves structural ambiguities .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using:
- Dose-response curves with triplicate measurements.
- Positive controls (e.g., known kinase inhibitors for enzyme assays). Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. How are byproducts in pyrazole synthesis identified and mitigated?
Byproducts like dimerized or oxidized species are detected via LC-MS/MS. Mitigation strategies include:
Q. What computational methods predict the pharmacokinetic properties of this compound?
Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential targets (e.g., kinases, GPCRs) by simulating binding poses in active sites .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Pyrazole Derivatives
| Method | Yield | Purity | Key Advantage | Reference |
|---|---|---|---|---|
| Cyclocondensation | 65–75% | >90% | Scalability | |
| Microwave-assisted | 80–85% | >95% | Reduced reaction time | |
| One-pot tandem reactions | 70–78% | >92% | Minimal purification |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 6H, CH₃) | 1,3-Dimethyl groups |
| ¹³C NMR | δ 138.2 (C=N) | Pyrazole core |
| HRMS | m/z 216.1234 ([M+H]⁺, C₁₂H₁₅N₃) | Molecular ion confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
